6-(3,5-Dimethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Description
Properties
IUPAC Name |
6-(3,5-dimethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O2/c1-5-6-7-8-9-10-11-29-22(30)20-21(26(4)24(29)31)25-23-27(12-13-28(20)23)19-15-17(2)14-18(3)16-19/h14-16H,5-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYNSBYDWYQLKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=CC(=C4)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(3,5-Dimethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves multiple steps. One common method includes the Wittig olefination of phenylimidazolylketones, followed by hydrogenation . This method provides a convenient route without requiring methylation and dehydration steps, which are often problematic in other synthetic routes . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenation or alkylation using reagents such as halogens or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(3,5-Dimethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug development. In the industry, it is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It binds to enzymes and receptors, modulating their activity and leading to various biological effects . The pathways involved in its action include inhibition of enzyme activity and modulation of receptor signaling, which contribute to its antimicrobial and anti-inflammatory properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
Lipophilicity : The octyl chain in the target compound likely confers superior membrane permeability compared to shorter chains (e.g., 2-hydroxyethyl in ZINC170624334) .
Substituent Effects :
- Halogenated Phenyl Groups (e.g., bromophenyl in ): Improve target binding via halogen bonds but may reduce metabolic stability .
- Methoxy Groups (e.g., ): Enhance water solubility and hydrogen-bonding capacity .
Research Findings and Pharmacological Implications
- Virtual Screening: ZINC170624334 () demonstrated high shape similarity to talazoparib, a PARP inhibitor, suggesting the purinoimidazole-dione scaffold’s relevance in oncology .
- Spirocyclic Derivatives : Compounds like those in exhibit spirocyclic architectures, which can restrict conformational flexibility and improve selectivity for specific enzymes .
- Synthetic Utility: Derivatives with benzothiazole or quinoline moieties () highlight the scaffold’s adaptability in generating diverse bioactive molecules .
Biological Activity
The compound 6-(3,5-Dimethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a synthetic derivative that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a purine-like core with various substituents that may influence its biological activity. The presence of the 3,5-dimethylphenyl group and the octyl chain contributes to its lipophilicity, which is crucial for membrane permeability and interaction with biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₂ |
| Molecular Weight | 341.41 g/mol |
| Solubility | Soluble in organic solvents |
| LogP (octanol-water partition) | Estimated > 5.0 |
Antimalarial Activity
Recent studies have indicated that derivatives of imidazolidine-2,4-dione show promising antimalarial activity. In particular, compounds similar to This compound have been tested against Plasmodium falciparum, the causative agent of malaria.
In vitro assays revealed that certain derivatives exhibited IC50 values in the low micromolar range against both chloroquine-sensitive and resistant strains of P. falciparum . This suggests that modifications to the imidazolidine core can enhance antimalarial potency.
Anticancer Activity
The compound's structural features may also confer anticancer properties. Research indicates that hydantoin derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For instance, compounds derived from imidazolidine scaffolds have shown moderate antiproliferative activity against human cervical carcinoma (HeLa) and prostate cancer (PC-3M) cell lines.
Enzyme Inhibition
Studies have demonstrated that This compound acts as an inhibitor for specific enzymes involved in disease pathways. Notably, it has been evaluated for its inhibitory effects on human aldose reductase and leukocyte elastase . These enzymes are implicated in diabetic complications and inflammatory responses.
The mechanisms by which this compound exerts its biological effects include:
- Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways.
- Enzyme Inhibition : By inhibiting key enzymes, it can alter metabolic pathways critical for disease progression.
- Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes effectively.
Study 1: Antimalarial Efficacy
In a controlled study evaluating the antimalarial efficacy of modified imidazolidine derivatives:
- Objective : Assess IC50 values against P. falciparum strains.
- Results : The tested derivatives exhibited IC50 values ranging from 0.099 μM to 0.310 μM against chloroquine-resistant strains .
Study 2: Anticancer Activity
A study focusing on the anticancer effects of hydantoin derivatives highlighted:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization techniques for this compound?
- Answer: Synthesis of imidazole derivatives typically involves multi-step reactions, such as condensation or cyclization, with substitutions tailored to the target structure. For example, 2,4,5-tri-substituted imidazoles are synthesized via one-pot reactions using aldehydes, ammonium acetate, and nitro compounds under reflux conditions . Characterization should include:
- 1H/13C NMR : To confirm hydrogen and carbon environments (e.g., shifts at δ 7.2–8.1 ppm for aromatic protons) .
- IR Spectroscopy : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : For precise molecular weight validation (e.g., HRMS m/z calculated vs. observed) .
Q. What safety protocols are critical during handling and storage?
- Answer:
- Handling : Use fume hoods, anti-static equipment, and personal protective equipment (PPE) to avoid inhalation or skin contact. Immediate decontamination is required for spills .
- Storage : Store in corrosion-resistant containers under dry, ventilated, and light-protected conditions. Separate from incompatible substances (e.g., oxidizers) to prevent reactivity .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Answer: Stability studies should include:
- Thermal Analysis : Differential scanning calorimetry (DSC) to detect decomposition temperatures.
- Hydrolytic Stability : Expose to aqueous buffers (pH 3–9) and monitor degradation via HPLC .
- Photostability : Use UV-light chambers to simulate light exposure and track structural changes via spectroscopy .
Advanced Research Questions
Q. What computational methods are suitable for elucidating reaction mechanisms involving this compound?
- Answer: Quantum mechanical calculations (e.g., DFT) can model reaction pathways, such as transition states in cyclization reactions. Pairing with experimental kinetics (e.g., Arrhenius plots) validates computational predictions. For example, reaction path searches using Gaussian or ORCA software can identify energetically favorable intermediates .
Q. How can experimental design optimize yield and purity in synthesis?
- Answer: Apply statistical design of experiments (DoE):
- Factorial Designs : Test variables (e.g., temperature, catalyst loading) to identify significant factors .
- Response Surface Methodology (RSM) : Optimize conditions (e.g., solvent ratio) for maximal yield .
- Example: A 2^3 factorial design reduced trial counts by 50% in imidazole synthesis while maintaining >90% purity .
Q. What methodologies are recommended for analyzing environmental toxicity and biodegradation?
- Answer:
- Aquatic Toxicity : Use Daphnia magna or algal assays (OECD 202/201 guidelines) to determine EC50 values .
- Biodegradation : Conduct OECD 301B tests (closed bottle test) to measure microbial breakdown over 28 days. GC-MS can track metabolite formation .
Q. How can contradictions in spectral or reactivity data be resolved?
- Answer:
- Cross-Validation : Compare NMR shifts with analogous compounds (e.g., 3,5-dimethylphenyl derivatives) to confirm assignments .
- Isotopic Labeling : Use deuterated solvents or 13C-labeled precursors to resolve overlapping peaks in complex spectra .
- Replicate Studies : Repeat experiments under controlled humidity/temperature to isolate environmental variables .
Methodological Resources
- Synthetic Optimization : Refer to the ICReDD framework for integrating computational and experimental workflows .
- Safety Compliance : Follow protocols from the Chemical Hygiene Plan for advanced labs .
- Data Analysis : Use RSM or ANOVA for multi-variable experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
